o-Nitrophenethyl acetate
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Overview
Description
o-Nitrophenethyl acetate, also known as acetic acid, 2-(2-nitrophenyl)ethyl ester, is an organic compound with the molecular formula C10H11NO4. It is a nitroaromatic ester, characterized by the presence of a nitro group (-NO2) attached to a phenyl ring, which is further connected to an ethyl acetate moiety. This compound is known for its applications in various fields, including organic synthesis and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: o-Nitrophenethyl acetate can be synthesized through the esterification of 2-nitrophenylethanol with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs under reflux conditions, and the product is purified by distillation or recrystallization .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems ensures efficient production and minimizes by-products .
Chemical Reactions Analysis
Types of Reactions: o-Nitrophenethyl acetate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Hydrolysis: The ester bond can be hydrolyzed to yield 2-nitrophenylethanol and acetic acid using acidic or basic hydrolysis.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.
Hydrolysis: Sodium hydroxide for basic hydrolysis, sulfuric acid for acidic hydrolysis.
Substitution: Sodium methoxide, potassium hydroxide.
Major Products:
Reduction: 2-Aminophenylethanol.
Hydrolysis: 2-Nitrophenylethanol and acetic acid.
Substitution: Various substituted phenylethanol derivatives depending on the nucleophile used.
Scientific Research Applications
o-Nitrophenethyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of o-nitrophenethyl acetate involves its interaction with specific molecular targets, depending on the context of its use. For instance, in reduction reactions, the nitro group undergoes electron transfer processes facilitated by the reducing agent. In biological systems, its derivatives may interact with cellular enzymes or receptors, leading to various biochemical effects. The exact pathways and targets can vary widely based on the specific application and derivative used .
Comparison with Similar Compounds
p-Nitrophenethyl acetate: Similar structure but with the nitro group in the para position.
m-Nitrophenethyl acetate: Nitro group in the meta position.
2-Nitrophenylethyl benzoate: Similar ester but with a benzoate group instead of acetate.
Uniqueness: o-Nitrophenethyl acetate is unique due to the ortho positioning of the nitro group, which influences its reactivity and the types of reactions it can undergo. This positioning can lead to different steric and electronic effects compared to its para and meta counterparts, making it valuable for specific synthetic applications .
Properties
CAS No. |
833-43-2 |
---|---|
Molecular Formula |
C10H11NO4 |
Molecular Weight |
209.20 g/mol |
IUPAC Name |
2-(2-nitrophenyl)ethyl acetate |
InChI |
InChI=1S/C10H11NO4/c1-8(12)15-7-6-9-4-2-3-5-10(9)11(13)14/h2-5H,6-7H2,1H3 |
InChI Key |
JTDNAYJQWWTNDA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCC1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
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